molecular formula C7H3ClN2OS B1273800 1,2,3-Benzothiadiazole-5-carbonyl chloride CAS No. 321309-32-4

1,2,3-Benzothiadiazole-5-carbonyl chloride

Cat. No.: B1273800
CAS No.: 321309-32-4
M. Wt: 198.63 g/mol
InChI Key: VOSTUOLSYXVSND-UHFFFAOYSA-N
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Description

1,2,3-Benzothiadiazole-5-carbonyl chloride: is an organic compound with the molecular formula C7H3ClN2OS. It is a derivative of benzothiadiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. This compound is known for its reactivity due to the presence of the carbonyl chloride group, making it a valuable intermediate in organic synthesis .

Biochemical Analysis

Biochemical Properties

1,2,3-Benzothiadiazole-5-carbonyl chloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to react with nucleophiles due to the presence of the carbonyl chloride group, which makes it a valuable reagent in organic synthesis . The compound’s interactions with enzymes and proteins often involve the formation of covalent bonds, leading to the modification of these biomolecules’ structures and functions.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular metabolism . Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby impacting cellular processes such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes and proteins, leading to enzyme inhibition or activation. This binding often results in conformational changes in the biomolecules, affecting their activity and function . Furthermore, this compound can influence gene expression by interacting with DNA or RNA, thereby modulating the transcription and translation processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under ambient conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to the compound in in vitro or in vivo studies may result in cumulative effects on cellular processes, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response . Additionally, high doses of this compound may result in toxic or adverse effects, including cellular damage and organ toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s reactivity with nucleophiles allows it to participate in reactions that modify metabolic intermediates, thereby altering the overall metabolic profile of cells . These interactions can have downstream effects on cellular energy production, biosynthesis, and detoxification processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound can be transported across cell membranes via specific transporters or passive diffusion . Once inside the cell, it may bind to intracellular proteins or organelles, influencing its localization and accumulation. The distribution of this compound within tissues can also affect its overall efficacy and toxicity.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence metabolic processes. The subcellular localization of this compound is crucial for understanding its precise biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions:

1,2,3-Benzothiadiazole-5-carbonyl chloride can be synthesized through various methods. One common approach involves the chlorination of 1,2,3-benzothiadiazole-5-carboxylic acid using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically occurs under reflux conditions, where the carboxylic acid is converted into the corresponding acyl chloride .

Industrial Production Methods:

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions:

1,2,3-Benzothiadiazole-5-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,2,3-Benzothiadiazole-5-carbonyl chloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 1,2,3-Benzothiadiazole-4-carbonyl chloride
  • 1,2,3-Benzothiadiazole-7-carbonyl chloride
  • 2,1,3-Benzothiadiazole-5-carbonyl chloride

Comparison:

1,2,3-Benzothiadiazole-5-carbonyl chloride is unique due to the position of the carbonyl chloride group on the benzothiadiazole ring. This positional difference can significantly influence the compound’s reactivity and the types of derivatives it can form. For example, 1,2,3-benzothiadiazole-4-carbonyl chloride may exhibit different reactivity patterns and form different products compared to the 5-carbonyl chloride derivative .

Properties

IUPAC Name

1,2,3-benzothiadiazole-5-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2OS/c8-7(11)4-1-2-6-5(3-4)9-10-12-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOSTUOLSYXVSND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)Cl)N=NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370735
Record name 1,2,3-benzothiadiazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321309-32-4
Record name 1,2,3-benzothiadiazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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